molecular formula C15H21NO B4922696 3-methyl-1-(3-phenylpropanoyl)piperidine

3-methyl-1-(3-phenylpropanoyl)piperidine

Cat. No.: B4922696
M. Wt: 231.33 g/mol
InChI Key: OXWXZIOXNXGEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(3-phenylpropanoyl)piperidine is a piperidine derivative characterized by a methyl group at the 3-position of the piperidine ring and a 3-phenylpropanoyl moiety attached to the nitrogen atom. This structural configuration confers unique chemical and pharmacological properties. Piperidine derivatives are widely studied in medicinal chemistry due to their ability to interact with biological targets, such as neurotransmitter receptors and enzymes.

The compound’s biological activity is linked to its interaction with central nervous system receptors, particularly GABAergic and dopaminergic systems, which may contribute to analgesic or anxiolytic effects .

Properties

IUPAC Name

1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-13-6-5-11-16(12-13)15(17)10-9-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWXZIOXNXGEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

3-Methyl-1-(3-phenylprop-2-en-1-yl)piperidine
  • Structural Features: Replaces the propanoyl group with a propenyl chain.
  • Chemical Properties : Exhibits similar hydrolytic stability but higher reactivity in nucleophilic substitutions due to the unsaturated propenyl group .
  • Biological Activity: Shows comparable affinity for GABA receptors but reduced analgesic potency compared to the propanoyl derivative .
1-(3-Methoxypropanesulfonyl)piperidine
  • Structural Features : Contains a sulfonyl group and methoxypropane substituent.
  • Chemical Properties : Enhanced electrophilicity due to the sulfonyl group, increasing reactivity in nucleophilic substitutions .
  • Biological Activity: Primarily studied for antimicrobial activity, lacking the CNS-targeted effects seen in 3-methyl-1-(3-phenylpropanoyl)piperidine .

Functional Group Modifications

Methyl 3-phenyl-3-(piperidin-1-yl)propanoate
  • Structural Features: Ester group replaces the propanoyl chain.
  • Chemical Properties : Lower hydrolytic stability but improved solubility in polar solvents .
3-Methyl-1-[(piperidin-3-yl)methyl]urea
  • Structural Features: Urea linkage instead of a propanoyl group.
  • Chemical Properties : Forms stable enzyme-inhibitor complexes due to urea’s hydrogen-bonding capacity .
  • Biological Activity: Potent dipeptidyl peptidase-IV (DPP-IV) inhibitor, contrasting with the GABAergic activity of this compound .

Stereochemical and Positional Isomers

[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol
  • Structural Features : Stereospecific methyl and phenyl groups.
  • Chemical Properties : Stereochemistry enhances selectivity in receptor binding .
  • Biological Activity: Demonstrates neuroprotective effects but lacks the propanoyl group’s analgesic properties .
1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone
  • Structural Features : Fluorine substitution and methylpiperidine moiety.
  • Chemical Properties : Fluorine increases metabolic stability and lipophilicity .
  • Biological Activity : Targets enzyme pathways (e.g., kinases) rather than neurotransmitter systems .

Comparative Data Tables

Table 1: Chemical Properties

Compound Name Hydrolytic Stability Reactivity Solubility
This compound High Moderate (acyl group) Low in water
3-Methyl-1-(phenylthio)piperidine Low High (thioether) Moderate
1-(3-Methoxypropanesulfonyl)piperidine Moderate High (sulfonyl) High in DMSO

References : .

Key Differentiators of this compound

Structural Uniqueness: The combination of a 3-methyl piperidine core and 3-phenylpropanoyl group is distinct from sulfonyl, urea, or ester derivatives, enabling selective receptor interactions.

Stability Profile : High hydrolytic stability compared to ester or thioether analogs .

Pharmacological Versatility : Dual activity on GABAergic and dopaminergic systems, unlike more specialized analogs (e.g., DPP-IV inhibitors or kinase modulators) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.